1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol
Brand Name: Vulcanchem
CAS No.: 537702-02-6
VCID: VC21374109
InChI: InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3
SMILES: CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O
Molecular Formula: C17H24N2O
Molecular Weight: 272.4g/mol

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol

CAS No.: 537702-02-6

Cat. No.: VC21374109

Molecular Formula: C17H24N2O

Molecular Weight: 272.4g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol - 537702-02-6

Specification

CAS No. 537702-02-6
Molecular Formula C17H24N2O
Molecular Weight 272.4g/mol
IUPAC Name 1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol
Standard InChI InChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3
Standard InChI Key YEQKWKYSYFTHKN-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O

Introduction

Physical and Chemical Properties

1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol is a solid organic compound with specific physicochemical properties that determine its behavior in various chemical and biological environments. The basic properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol

PropertyValue
CAS Number537702-02-6
Molecular FormulaC17H24N2O
Molecular Weight272.4 g/mol
IUPAC Name1-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethanol
Standard InChIInChI=1S/C17H24N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h5-6,9-10,13-14,20H,2-4,7-8,11-12H2,1H3
Standard InChIKeyYEQKWKYSYFTHKN-UHFFFAOYSA-N
SMILESCC(C1=NC2=CC=CC=C2N1CCC3CCCCC3)O
PubChem Compound ID3155710

The compound contains a benzimidazole ring system with a 2-cyclohexylethyl group attached to the nitrogen at position 1, and an ethanol moiety at position 2. This arrangement confers specific physicochemical properties that influence its reactivity, solubility, and potential biological activities.

Structural Characterization

The structure of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol comprises several distinctive components that influence its chemical behavior and potential applications:

  • Benzimidazole Core: A bicyclic heterocyclic system composed of a benzene ring fused with an imidazole ring, which provides a planar, aromatic character to the molecule .

  • 2-Cyclohexylethyl Substituent: Attached to the N-1 position of the benzimidazole ring, this lipophilic group likely enhances the compound's membrane permeability and influences its pharmacokinetic properties.

  • Ethanol Group: Located at position 2 of the benzimidazole core, this hydroxyl-containing moiety introduces a hydrogen bond donor/acceptor site, potentially enhancing interactions with biological targets.

The chemical structure is characterized by a chiral center at the carbon atom of the ethanol group, which may result in stereoisomers with potentially different biological activities. The presence of the cyclohexylethyl chain increases the lipophilicity of the molecule compared to its non-substituted analogs, which may influence its solubility profile and absorption characteristics.

ParameterCondition
Starting Materialso-Phenylenediamine, 2-cyclohexylethyl halide, lactic acid
SolventEthanol or DMF
Temperature110-120°C
Catalystp-Toluenesulfonic acid or Na2S2O5
Reaction Time4-6 hours
PurificationRecrystallization from aqueous ethanol

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol, it is valuable to compare it with structurally related compounds.

Table 3: Comparison of 1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanol with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesPotential Impact on Activity
1-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]ethanolC17H24N2O272.4 g/molReference compoundBaseline activity
1-(1-cyclohexyl-1H-benzimidazol-2-yl)ethanolC15H20N2O244.33 g/molDirect cyclohexyl attachment vs. cyclohexylethyl linkerReduced flexibility, potentially altered receptor binding
1-(1H-Benzimidazol-2-yl)ethanolC9H10N2O162.19 g/molLacks N-substitutionIncreased hydrophilicity, potentially reduced membrane permeability
1-(5-Nitro-1h-benzimidazol-2-yl)ethanolC9H9N3O3207.19 g/molContains nitro group on benzene ringEnhanced electron-withdrawing properties, potentially increased antimicrobial activity

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